2,4,6-Triiodoaniline: A Comprehensive Technical Guide
2,4,6-Triiodoaniline: A Comprehensive Technical Guide
CAS Number: 24154-37-8
This technical guide provides an in-depth overview of 2,4,6-Triiodoaniline, a key intermediate in synthetic organic chemistry with significant applications in the development of pharmaceuticals, particularly as a precursor to iodinated contrast agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and characterization.
Chemical and Physical Properties
2,4,6-Triiodoaniline is a substituted aniline derivative characterized by the presence of three iodine atoms at the 2, 4, and 6 positions of the benzene ring.[1] This high degree of iodination significantly influences its molecular weight and physical properties. The compound is typically a solid at room temperature, with a color ranging from beige to dark brown.[2]
Table 1: Physicochemical Properties of 2,4,6-Triiodoaniline
| Property | Value | Reference(s) |
| CAS Number | 24154-37-8 | [3] |
| Molecular Formula | C₆H₄I₃N | [1] |
| Molecular Weight | 470.82 g/mol | [1] |
| Appearance | Beige to dark brown solid | [2] |
| Purity | ≥95% | [1] |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Solubility | Poorly soluble in water. | [3] |
Table 2: Spectroscopic Data for 2,4,6-Triiodoaniline
| Spectroscopic Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.86 (s, 2H, Ar-H), δ 4.66 (br s, 2H, -NH₂) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 147.0, 145.4, 83.0, 78.8 ppm | [1] |
| Mass Spectrometry (LC-ESI-QTOF) | Precursor Adduct [M+H]⁺: 471.7551 m/z | [4] |
| Infrared (IR) Spectroscopy | N-H stretching at ~3305 cm⁻¹, C-I vibrations at 536 cm⁻¹ | [3] |
Synthesis of 2,4,6-Triiodoaniline
The primary method for the synthesis of 2,4,6-Triiodoaniline is through the electrophilic iodination of aniline.[3] The strong activating and ortho-, para-directing effect of the amino group facilitates the introduction of three iodine atoms onto the aromatic ring.[3] A well-established and chemoselective method involves the use of potassium dichloroiodate (KICl₂) in an acidic medium.[1][5]
Experimental Protocol: Synthesis via Iodination with Potassium Dichloroiodate
This protocol describes a general procedure for the synthesis of 2,4,6-Triiodoaniline from aniline.
Materials:
-
Aniline
-
Potassium Dichloroiodate (KICl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Dichloromethane (DCM)
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Sodium Bicarbonate Solution (saturated)
-
Anhydrous Magnesium Sulfate
Equipment:
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
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Büchner funnel and flask
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Standard glassware for extraction and filtration
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Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of potassium dichloroiodate in dilute hydrochloric acid. An excess of the iodinating agent is typically used to ensure complete trisubstitution.[1]
-
Cool the flask in an ice bath.
-
Slowly add a solution of aniline in dilute hydrochloric acid to the stirred potassium dichloroiodate solution dropwise from a dropping funnel.[1] Maintain the temperature of the reaction mixture with the ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with deionized water.
-
The crude product is then dissolved in a suitable organic solvent, such as dichloromethane.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,4,6-Triiodoaniline can be further purified by recrystallization from a suitable solvent, such as ethanol or dichloromethane, to yield the final product. A reported yield for a similar synthesis is 91%.[6]
Applications in Research and Drug Development
2,4,6-Triiodoaniline serves as a crucial building block in various areas of chemical synthesis, with its most prominent application being in the medical field.
-
Iodinated Contrast Agents (ICAs): The high atomic number of iodine makes its compounds effective at attenuating X-rays. 2,4,6-Triiodoaniline is a key precursor in the synthesis of non-ionic X-ray contrast agents used in medical imaging techniques like computed tomography (CT) scans.
-
Organic Synthesis: It is a valuable starting material for the synthesis of other multisubstituted aromatic compounds. For instance, it can be used to prepare 1,3,5-triiodobenzene.[5]
-
Medicinal Chemistry: The biological activity of some 2,4,6-triiodoaniline derivatives makes them of interest for further investigation in drug discovery.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2,4,6-Triiodoaniline.
Caption: Synthesis workflow for 2,4,6-Triiodoaniline.
Applications of 2,4,6-Triiodoaniline
This diagram outlines the key application areas of 2,4,6-Triiodoaniline.
Caption: Key applications of 2,4,6-Triiodoaniline.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,4,6-Triiodoaniline | 24154-37-8 | Benchchem [benchchem.com]
- 4. 2,4,6-Triiodoaniline | C6H4I3N | CID 222556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene [inis.iaea.org]
- 6. cymitquimica.com [cymitquimica.com]
